KPT-185

説明

特性

IUPAC Name |

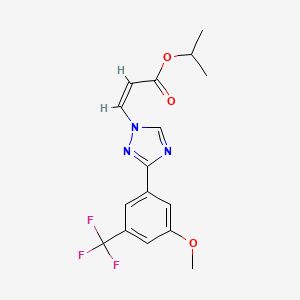

propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNGWFLRRRYNIL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KPT-185: A Technical Guide on its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of KPT-185, a potent and selective small-molecule inhibitor of Exportin 1 (XPO1/CRM1). It details the core mechanism of action, downstream cellular consequences, and quantitative efficacy in various cancer models. The guide includes detailed experimental protocols for key assays and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this compound's role as an anti-cancer agent.

Core Mechanism of Action: Inhibition of XPO1/CRM1

This compound's primary molecular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is a key nuclear transport receptor that facilitates the movement of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[2][3] In many cancer types, XPO1 is overexpressed, which leads to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting uncontrolled cell proliferation and survival.[2][4]

This compound, a Selective Inhibitor of Nuclear Export (SINE), acts by covalently binding to a specific cysteine residue (Cys528) within the cargo-binding groove of the XPO1 protein. This irreversible binding physically obstructs the association of XPO1 with its cargo proteins, effectively halting their nuclear export. This blockade restores the nuclear localization and function of TSPs, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Downstream Cellular Effects of XPO1 Inhibition

The inhibition of XPO1 by this compound triggers a cascade of events that collectively suppress cancer cell growth and induce programmed cell death.

-

Nuclear Accumulation of TSPs : By blocking their export, this compound forces the nuclear accumulation and subsequent activation of numerous TSPs, including p53, p21, p27, FOXO proteins, and the NF-κB inhibitor, IκB. In cells with wild-type p53, this compound treatment leads to a significant accumulation of p53 exclusively in the nucleus.

-

Cell Cycle Arrest and Apoptosis : The restored nuclear function of TSPs activates downstream pathways that halt the cell cycle and initiate apoptosis. For instance, nuclear p53 activates the transcription of p21, a potent cell cycle inhibitor. This compound has been shown to induce G1 or G2/M phase cell cycle arrest. Apoptosis is induced through both p53-dependent and p53-independent mechanisms, often involving the upregulation of pro-apoptotic proteins like PUMA and BAX.

-

Inhibition of Ribosomal Biogenesis : this compound can impair ribosomal biogenesis, a novel mechanism through which XPO1 inhibition exerts its anti-tumor effects. This repression further contributes to the suppression of the translational machinery required for rapid cancer cell growth.

-

Suppression of Oncogenic Mediators : Treatment with this compound leads to a reduction in the protein levels of key oncogenic drivers such as c-Myc, Cyclin D1, and Bcl-2 family members. Interestingly, this compound also promotes the proteasome-mediated degradation of its own target, XPO1, contributing to a sustained anti-tumor effect.

Quantitative Efficacy Data

This compound has demonstrated potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) after 72h | Source |

|---|---|---|---|---|

| Z138 | Mantle Cell Lymphoma | Wild-Type | 18 | |

| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 141 | |

| MINO | Mantle Cell Lymphoma | Mutant | 132 | |

| Jeko-1 | Mantle Cell Lymphoma | Mutant | 144 | |

| MOLT-4 | T-cell ALL | Wild-Type | 16 - 395 (range) | |

| Jurkat | T-cell ALL | Mutant | 16 - 395 (range) | |

| CCRF-CEM | T-cell ALL | Wild-Type | 16 - 395 (range) | |

| AML Lines | Acute Myeloid Leukemia | Various | 100 - 500 (range) |

| NHL Lines | Non-Hodgkin's Lymphoma | Various | ~25 (median) | |

Note: The anti-lymphoma effect of this compound was observed to be independent of the p53 mutational status in MCL cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the mechanism of action of this compound.

4.1. Cell Viability (MTS/WST-1) Assay

This assay quantifies the anti-proliferative effects of this compound.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound (e.g., 10 nM to 10 µM) or a vehicle control (DMSO). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition : Following incubation, MTS or WST-1 reagent is added to each well according to the manufacturer's protocol.

-

Incubation and Measurement : Plates are incubated for 1-4 hours at 37°C. The absorbance is then measured using a microplate reader at 450 nm (with a reference wavelength of 650 nm).

-

Data Analysis : The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined using non-linear regression analysis.

4.2. Western Blotting for Protein Expression

This technique is used to measure changes in the levels and localization of key proteins.

-

Cell Lysis : Cells treated with this compound and controls are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. For subcellular fractionation, specialized kits are used to separate nuclear and cytoplasmic extracts.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., XPO1, p53, p21, c-Myc, cleaved caspases, actin).

-

Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3. Cell Cycle Analysis

This protocol assesses the effect of this compound on cell cycle progression.

-

Cell Treatment and Harvest : Cells are seeded and treated with this compound or vehicle for a defined period (e.g., 48 hours).

-

Fixation : Harvested cells are washed with PBS and fixed, typically in ice-cold 70% ethanol, and stored at -20°C.

-

Staining : Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry : The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis : The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Conclusion and Future Directions

This compound has a well-defined mechanism of action centered on the covalent inhibition of the nuclear export protein XPO1/CRM1. By forcing the nuclear retention and subsequent reactivation of tumor suppressor proteins, this compound effectively induces cell cycle arrest and apoptosis across a broad range of cancer cells, often independent of their p53 status. The robust preclinical data have established XPO1 as a valid therapeutic target in oncology. While this compound has been a critical tool for preclinical investigation, its successors, such as Selinexor (KPT-330) and Eltanexor (KPT-8602), have advanced into clinical trials, demonstrating the therapeutic potential of this class of compounds. Future research may focus on overcoming potential resistance mechanisms, such as mutations in the Cys528 residue of XPO1, and exploring synergistic combinations with other anti-cancer agents.

References

KPT-185: A Technical Guide to the Selective CRM1/XPO1 Inhibitor for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KPT-185, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). This compound has emerged as a critical tool compound in cancer research, facilitating the investigation of nuclear-cytoplasmic transport as a therapeutic target. This document details the mechanism of action of this compound, presents its quantitative efficacy across various cancer models, outlines detailed experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective, orally bioavailable small molecule that functions as a Selective Inhibitor of Nuclear Export (SINE).[1] Its primary molecular target is CRM1/XPO1, a key nuclear export protein responsible for the translocation of numerous cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1][2] In many forms of cancer, CRM1 is overexpressed, leading to the excessive export and subsequent functional inactivation of these critical TSPs, thereby promoting oncogenesis.[1][2]

This compound and other SINE compounds covalently bind to a specific cysteine residue (Cys528) located within the nuclear export signal (NES)-binding groove of CRM1. This irreversible binding physically obstructs the binding of cargo proteins to CRM1, effectively blocking their export from the nucleus. The forced nuclear retention of TSPs, such as p53, p21, and Forkhead box O (FOXO) proteins, restores their tumor-suppressing functions. This leads to the induction of cell cycle arrest, typically at the G1 phase, and ultimately triggers apoptosis in cancer cells.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Table 1: Anti-proliferative Activity of this compound in Hematological Malignancies

| Cancer Type | Cell Line(s) | IC50 (nM) |

| Non-Hodgkin's Lymphoma (NHL) | Panel of cell lines | ~25 (median) |

| Acute Myeloid Leukemia (AML) | Panel of cell lines (MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, and THP-1) | 100 - 500 |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Panel of cell lines (HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY) | 16 - 395 |

| Multiple Myeloma (MM) | MM.1S, H929, U266, RPMI-8226 | ED50: 5 - 100 |

Table 2: Anti-proliferative Activity of this compound in Solid Tumors

| Cancer Type | Cell Line(s) | IC50 (µM) |

| Breast Cancer | MDA-MB-231 | 0.5 |

| Ovarian Cancer | Panel of cell lines | 0.11 - 0.5 |

| Colon Cancer | LoVo | ~0.5 |

| Colon Cancer | HT29 | 1 - 3 |

| Glioblastoma | 7 patient-derived lines | 0.006 - 0.354 |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its evaluation, the following diagrams are provided in Graphviz DOT language.

Caption: this compound inhibits CRM1/XPO1, leading to nuclear retention of tumor suppressor proteins (TSPs) and growth regulators (GRs), which in turn induces cell cycle arrest and apoptosis.

Caption: A typical experimental workflow for the preclinical evaluation of this compound and its analogs, moving from in vitro characterization to in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections provide step-by-step protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a media-only blank.

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Nuclear Protein Accumulation

This technique is used to detect the increased nuclear levels of CRM1 cargo proteins following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear/Cytoplasmic Fractionation Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-Lamin B1 as a nuclear marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Fractionation: Treat cells with this compound. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the levels of nuclear p53 and p21 in treated versus untreated cells, using Lamin B1 as a loading control for the nuclear fraction.

Conclusion

This compound serves as an invaluable research tool for elucidating the critical role of CRM1/XPO1-mediated nuclear export in cancer biology. Its potent and selective inhibitory activity allows for the precise interrogation of pathways regulated by key tumor suppressor proteins. The data and protocols presented in this guide are intended to facilitate further research into this promising therapeutic strategy and aid in the development of next-generation CRM1/XPO1 inhibitors for clinical applications.

References

KPT-185 and p53 Nuclear Localization: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KPT-185, a selective inhibitor of nuclear export (SINE), with a particular focus on its role in promoting the nuclear localization and activation of the tumor suppressor protein p53. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent and selective, irreversible inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] In many cancer cells, XPO1 is overexpressed, leading to the increased export of various tumor suppressor proteins (TSPs) and growth-regulatory proteins from the nucleus to the cytoplasm.[2][3] This mislocalization results in the functional inactivation of these critical proteins.[2]

This compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1] This irreversible binding blocks the transport of cargo proteins, including the tumor suppressor p53, from the nucleus to the cytoplasm. The forced nuclear retention of p53 leads to its accumulation and subsequent activation, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells. This compound has been shown to induce apoptosis in mantle cell lymphoma (MCL) cells through both p53-dependent and -independent mechanisms.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time | Assay Method | Reference(s) |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | WST-1 | |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 hours | Not Specified | |

| Mantle Cell Lymphoma (MCL) | Z138 | 18 | Not Specified | Not Specified | |

| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | Not Specified | Not Specified | |

| Mantle Cell Lymphoma (MCL) | MINO | 132 | Not Specified | Not Specified | |

| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | Not Specified | Not Specified | |

| Ovarian Cancer | A2780 and others | 100 - 960 | 72 hours | Cell Viability Assay | |

| Uterine Cancer | Range | 110 - 500 | Not Specified | Not Specified | |

| Breast Cancer | MDA-MB-231 | 500 | Not Specified | Not Specified | |

| Multiple Myeloma (MM) | H929, U266, RPMI-8226 | 20 - 120 | Not Specified | Not Specified |

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

References

KPT-185's Role in Cell Cycle Arrest at G1 Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185, a selective inhibitor of nuclear export (SINE), demonstrates potent anti-proliferative effects in a variety of cancer cell lines by inducing cell cycle arrest, primarily at the G1 phase. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated G1 arrest, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways. This compound functions by inhibiting Chromosome Region Maintenance 1 (CRM1 or XPO1), a key nuclear export protein.[1] This inhibition leads to the nuclear accumulation of critical tumor suppressor proteins, which in turn modulate the expression and activity of cell cycle regulatory proteins, ultimately halting cell cycle progression at the G1/S checkpoint.[2]

Core Mechanism of Action: CRM1/XPO1 Inhibition

This compound is a small molecule that covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1.[1] CRM1 is frequently overexpressed in cancer cells and facilitates the transport of numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, leading to their functional inactivation.[1] By blocking CRM1-mediated export, this compound forces the nuclear accumulation and subsequent activation of these TSPs.[1]

A primary consequence of this compound-induced CRM1 inhibition is the nuclear retention and activation of the p53 tumor suppressor protein. In the nucleus, p53 acts as a transcription factor, upregulating the expression of downstream targets, most notably the cyclin-dependent kinase (CDK) inhibitor p21. The p21 protein plays a crucial role in G1 arrest by directly binding to and inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.

Furthermore, this compound has been shown to decrease the protein levels of key G1 cyclins, such as cyclin D1, and their associated kinases, CDK4 and CDK6, further contributing to the G1 cell cycle arrest.

Quantitative Data

The efficacy of this compound in inducing cell cycle arrest and inhibiting proliferation has been demonstrated across various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |

| MV4-11, OCI-AML3 | Acute Myeloid Leukemia (AML) | 100-500 | Not Specified | |

| HPB-ALL, Jurkat, etc. | T-cell Acute Lymphoblastic Leukemia | 16-395 | 72 | |

| MM.1S, H929, etc. | Multiple Myeloma (MM) | 5-100 (ED50) | Not Specified | |

| Patient-derived MM | Multiple Myeloma (MM) | 20 (ED50) | Not Specified | |

| NHL cell lines | Non-Hodgkin's Lymphoma | ~25 (median) | Not Specified | |

| GBM neurospheres | Glioblastoma | 6-354 | 120 (5 days) | |

| Lovo | Colon Cancer | ~500 | Not Specified | |

| HT29 | Colon Cancer | 1000-3000 | Not Specified | |

| A375 | Melanoma | Not Specified | Not Specified |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| MOLT-4 | DMSO (control) | 45.3 | 38.2 | 16.5 | |

| MOLT-4 | This compound (30 nM, 24h) | 62.1 | 25.1 | 12.8 | |

| MOLT-4 | This compound (60 nM, 24h) | 68.7 | 19.8 | 11.5 | |

| Jurkat | DMSO (control) | 55.2 | 29.5 | 15.3 | |

| Jurkat | This compound (15 nM, 24h) | 65.4 | 21.3 | 13.3 | |

| Jurkat | This compound (30 nM, 24h) | 72.3 | 15.6 | 12.1 | |

| MM.1S | This compound (24h) | 1.4-fold increase | 4.5-fold decrease | Not Reported | |

| MV4-11 | This compound (30, 60, 120 nM, 24h) | Dose-dependent increase | Dose-dependent decrease | Not Specified | |

| Z138 | This compound (IC50 concentration) | G1 accumulation | Decrease | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cell Viability Assay

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL.

-

Treatment: Cells are treated with a range of this compound concentrations (e.g., 10 nM to 10 µM) for specified durations (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A cell proliferation reagent such as WST-1 or Cell Titer-Glo is added to each well according to the manufacturer's protocol.

-

Data Acquisition: The absorbance or luminescence is measured using a microplate reader. The IC50 values are then calculated based on the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with this compound at various concentrations and for specific time points.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The DNA histograms are then analyzed using software (e.g., FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify the levels of specific proteins involved in the cell cycle.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, cyclin D1, CDK4, CDK6).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound effectively induces G1 phase cell cycle arrest in a broad range of cancer cell lines through the selective inhibition of CRM1. This leads to the nuclear accumulation of tumor suppressor proteins, particularly p53, and the subsequent upregulation of p21. The resulting inhibition of cyclin-CDK complexes prevents progression into the S phase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CRM1 inhibitors like this compound. Further investigation into the synergistic effects of this compound with other anti-cancer agents that target different phases of the cell cycle is warranted.

References

KPT-185's impact on oncogenic signaling pathways

An In-depth Technical Guide on the Impact of KPT-185 on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-in-class, potent, and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] Overexpression of XPO1 is a common feature in many malignancies, leading to the mislocalization and functional inactivation of key tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs).[2][3] this compound covalently binds to a critical cysteine residue (Cys528) in the cargo-binding groove of XPO1, effectively blocking the nuclear export of these vital proteins.[3] This forced nuclear retention restores their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its impact on critical oncogenic signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of XPO1/CRM1

The primary mechanism of action of this compound is the selective and irreversible covalent modification of the Cys528 residue within the nuclear export signal (NES)-binding groove of the XPO1 protein. This binding event physically obstructs the interaction between XPO1 and the leucine-rich NES of its cargo proteins. Consequently, numerous TSPs and GRPs are sequestered within the nucleus, where they can execute their functions, such as inducing apoptosis, controlling cell cycle progression, and regulating cell growth. Interestingly, this compound not only inhibits XPO1 function but has also been shown to downregulate the protein levels of its target, CRM1, through proteasome-mediated degradation of the this compound-bound CRM1 protein.

Impact on Key Oncogenic Signaling Pathways

By preventing the nuclear export of critical regulatory proteins, this compound modulates several oncogenic signaling pathways.

Activation of the p53 Tumor Suppressor Pathway

In cancer cells with wild-type p53, this compound treatment leads to the nuclear accumulation of p53. This nuclear retention allows p53 to act as a transcription factor, upregulating its target genes, most notably CDKN1A (encoding p21). The p21 protein is a potent cyclin-dependent kinase inhibitor that induces G1 cell cycle arrest. This activation of the p53 pathway is a key mechanism by which this compound exerts its anti-proliferative effects. However, this compound has also demonstrated efficacy in cancer cells with mutant or null p53, indicating the involvement of p53-independent mechanisms. For instance, this compound can induce the pro-apoptotic protein PUMA irrespective of p53 status.

Inhibition of the NF-κB Pro-Survival Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of cell survival and proliferation. Its activity is tightly controlled by the inhibitor of κB (IκB) proteins. In many cancers, NF-κB is constitutively active. This compound treatment forces the nuclear accumulation of IκB, which then binds to and sequesters NF-κB in the nucleus, thereby inhibiting its transcriptional activity and promoting apoptosis.

Downregulation of Proliferation and Survival Factors

Studies in mantle cell lymphoma (MCL) have shown that this compound treatment leads to a reduction in the expression of key oncogenic drivers, including Cyclin D1, c-Myc, and PIM1. Furthermore, this compound has been observed to inhibit the mTOR signaling pathway, as evidenced by decreased phosphorylation of its downstream effectors, S6 ribosomal protein and 4E-BP1. This broad impact on multiple pro-growth pathways underscores the pleiotropic anti-cancer effects of XPO1 inhibition.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cancer Type | Cell Line(s) | IC50 Range (nM) | Assay Time (hours) | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, etc. | 100 - 500 | 72 | |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, MOLT-4, etc. | 16 - 395 | 72 | |

| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 | 72 | |

| Multiple Myeloma (MM) | H929, U266, RPMI-8226, etc. | 20 - 120 | Not Specified | |

| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | |

| Ovarian Cancer | A2780 and others | 100 - 960 | 72 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound's effects.

Cell Viability Assays

4.1.1 MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO ≤ 0.1%) and incubate for the desired period (e.g., 72 hours).

-

Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.1.2 MTS/WST-1 Assay

This is another colorimetric assay for assessing cell viability.

-

Principle: In the presence of an electron coupling reagent, MTS or WST-1 is bioreduced by viable cells into a soluble formazan product.

-

Protocol:

-

Seed cells in 96-well plates and treat with this compound as described for the MTT assay.

-

Following the treatment incubation, add the MTS or WST-1 reagent to each well according to the manufacturer's protocol (typically 20 µL).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450-490 nm using a microplate reader.

-

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 7.5-10% gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-p53, anti-p21, anti-XPO1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.

-

Use a loading control like GAPDH or β-actin to ensure equal protein loading.

-

References

KPT-185: A Technical Guide to a Pioneering Selective Inhibitor of Nuclear Export in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-185, a small-molecule inhibitor, has been a pivotal tool in the exploration of therapeutic strategies targeting nuclear export dysregulation in cancer. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It delves into its core mechanism of action as a Selective Inhibitor of Nuclear Export (SINE), detailing its interaction with Exportin 1 (XPO1/CRM1) and the subsequent impact on oncogenic signaling. This document presents quantitative efficacy data, detailed experimental protocols for key assays, and visual diagrams of the critical molecular pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cancer research.

Discovery and Development

This compound was developed by Karyopharm Therapeutics as a pioneering member of the SINE class of compounds.[1] These molecules were rationally designed to target XPO1 (also known as CRM1), a crucial protein responsible for the transport of over 200 cargo proteins, including a majority of tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[1][2] In many forms of cancer, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical anti-cancer proteins, thereby promoting uncontrolled cell growth.[1][2] this compound emerged as a key tool compound from these efforts, demonstrating potent and selective inhibition of XPO1-mediated nuclear export. Although this compound itself possesses poor pharmacokinetic properties, its utility in in-vitro studies was instrumental in validating XPO1 as a therapeutic target and paving the way for the development of orally bioavailable analogs with clinical potential, such as Selinexor (KPT-330).

Core Mechanism of Action

The primary mechanism of action of this compound is the irreversible, covalent modification of a critical cysteine residue (Cys528) located in the nuclear export signal (NES)-binding groove of the XPO1 protein. This binding is achieved through a Michael addition reaction, where an α,β-unsaturated carbonyl group within the this compound structure acts as a Michael acceptor for the thiol group of Cys528. This covalent bond physically obstructs the binding of cargo proteins that contain a leucine-rich NES, thereby halting their transport out of the nucleus.

The functional consequence of this inhibition is the nuclear accumulation and subsequent reactivation of numerous TSPs and growth regulatory proteins, including p53, p21, and FOXO. The restoration of these proteins to their primary site of action in the nucleus triggers a cascade of anti-cancer effects, most notably cell cycle arrest and apoptosis. Interestingly, this compound has also been shown to downregulate the protein levels of its own target, CRM1, which is attributed to the proteasome-mediated degradation of the this compound-bound CRM1 protein. This dual action of inhibiting CRM1 function and promoting its degradation may contribute to the sustained anti-tumor effects observed with this class of compounds.

Data Presentation: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide spectrum of hematological and solid tumor cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various preclinical studies.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| Z138 | Mantle Cell Lymphoma (MCL) | Wild-type | 18 |

| JVM-2 | Mantle Cell Lymphoma (MCL) | Wild-type | 141 |

| MINO | Mantle Cell Lymphoma (MCL) | Mutant | 132 |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | Mutant | 144 |

| MV4-11 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |

| OCI/AML3 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |

| KG1a | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |

| THP-1 | Acute Myeloid Leukemia (AML) | Not Stated | 100-500 (range) |

| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |

| LOUCY | T-cell Acute Lymphoblastic Leukemia | Not Stated | 16-395 (range) |

| NHL Cell Lines | Non-Hodgkin Lymphoma | Not Stated | ~25 (median) |

Table 2: IC50 Values of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Lovo | Colon Cancer | ~500 |

| HT29 | Colon Cancer | 1000-3000 |

| GBM Lines | Glioblastoma | 6-354 (range) |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of preclinical findings. The following sections outline key experimental protocols used in the evaluation of this compound.

Cell Culture and this compound Treatment

-

Cell Line Maintenance : Culture cancer cell lines in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Stock Solution : Prepare a stock solution of this compound in sterile DMSO.

-

Treatment : For experiments, seed cells into appropriate culture vessels. Once adhered (for adherent cell lines), treat with the desired final concentrations of this compound by diluting the stock solution in a complete cell culture medium. A vehicle control (DMSO) should be run in parallel.

Cell Viability Assays (MTS/MTT)

These colorimetric assays are used to assess cell proliferation and viability.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition :

-

MTT Assay : Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

MTS Assay : Add MTS reagent to each well according to the manufacturer's protocol.

-

-

Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assays (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells.

-

Cell Treatment : Treat cells with this compound in 6-well plates for the desired time.

-

Cell Collection : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Immunoblotting (Western Blot)

This technique is used to detect changes in protein expression levels.

-

Cell Lysis : Treat cells with this compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Denature equal amounts of protein in Laemmli sample buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunodetection :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

The Selective Inhibitor of Nuclear Export (SINE) KPT-185: A Technical Overview of its Anti-Mantle Cell Lymphoma Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on KPT-185, a potent and selective inhibitor of Exportin 1 (XPO1/CRM1), and its effects on mantle cell lymphoma (MCL) cells. This document outlines the core mechanism of action, summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) class of compounds that function by covalently binding to a cysteine residue (Cys528) within the cargo-binding groove of XPO1.[1][2] XPO1 is a crucial nuclear export protein that is frequently overexpressed in various cancers, including MCL.[3][4] Its primary function is to transport numerous tumor suppressor proteins (TSPs), growth-regulatory proteins, and certain RNAs from the nucleus to the cytoplasm.[5] By blocking this export process, this compound forces the nuclear accumulation and functional reactivation of key TSPs such as p53. This leads to the induction of apoptosis and cell cycle arrest in malignant cells.

This compound's anti-lymphoma effects in MCL are multifaceted, inducing apoptosis through both p53-dependent and p53-independent mechanisms. Furthermore, this compound has been shown to suppress oncogenic mediators like cyclin D1, c-Myc, and PIM1, and to impair ribosomal biogenesis, highlighting its pleiotropic anti-cancer activity.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative and pro-apoptotic activity of this compound in various MCL cell lines.

Table 1: In Vitro Anti-Proliferative Activity of this compound in MCL Cell Lines (IC50)

| Cell Line | p53 Status | IC50 (nM) at 72h | Reference(s) |

| Z138 | Wild-type | 18 | |

| Z138 | Wild-type | 35 | |

| JVM-2 | Wild-type | 141 | |

| JVM-2 | Wild-type | 92 | |

| MINO | Mutant | 132 | |

| MINO | Mutant | 96 | |

| Jeko-1 | Mutant | 144 | |

| Jeko-1 | Mutant | 103 |

Table 2: In Vitro Pro-Apoptotic Activity of this compound in MCL Cell Lines (ED50)

| Cell Line | p53 Status | ED50 (nM) at 48h (Annexin V) | Reference(s) |

| Z138 | Wild-type | 62 | |

| JVM-2 | Wild-type | 910 | |

| MINO | Mutant | 665 | |

| Jeko-1 | Mutant | 618 |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Lines and Culture

MCL cell lines (Z138, JVM-2, MINO, Jeko-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Growth and Viability Assays

-

MTS Assay : To assess cell growth inhibition, MCL cells were plated at a density of 2 x 10^5 cells/mL and treated with varying concentrations of this compound for 72 hours. The effect on cell growth was measured using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, with absorbance read at 490 nm. The IC50 values were calculated as the concentration of this compound that inhibited cell growth by 50% compared to untreated controls.

-

Trypan Blue Exclusion : Cell proliferation was also determined by the trypan blue exclusion method. Cells were treated with this compound for 72 hours, and the number of viable cells was counted.

-

WST-1 Assay : Cell viability can be evaluated using the cell proliferation reagent WST-1. Cells are seeded in 96-well plates and treated with this compound at various concentrations for 24, 48, and 72 hours. The absorbance is measured at 450 nm with a reference wavelength of 650 nm.

Apoptosis Assays

-

Annexin V Staining : The induction of apoptosis was quantified by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. MCL cells were treated with this compound for 48 hours before staining. The percentage of Annexin V-positive cells was determined to calculate the ED50 value, the concentration at which 50% of the maximal apoptotic effect was observed.

Immunoblotting

To investigate the effect of this compound on protein expression, MCL cells were treated with the compound for specified durations. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., XPO1, p53, cyclin D1, c-Myc, PIM1, Bcl-2 family members). Horseradish peroxidase-conjugated secondary antibodies were used for detection by enhanced chemiluminescence.

Subcellular Fractionation

To determine the localization of proteins, MCL cells treated with this compound were subjected to subcellular fractionation to separate nuclear and cytoplasmic extracts. The levels of specific proteins in each fraction were then analyzed by immunoblotting.

Immunoprecipitation

To assess protein-protein interactions, such as that between XPO1 and p53, whole-cell lysates from this compound-treated cells were subjected to immunoprecipitation. The target protein (e.g., XPO1) was immunoprecipitated using a specific antibody, and the co-precipitated proteins were detected by immunoblotting.

Gene Expression Analysis

TaqMan Low Density Arrays (TLDA) can be used to investigate changes in the expression of p53 target genes following this compound treatment.

Proteomics Analysis

Isobaric tags for relative and absolute quantification (iTRAQ) coupled with two-dimensional liquid chromatography-tandem mass spectrometry can be employed to identify and quantify global protein changes in MCL cells after this compound treatment. This technique is particularly useful for identifying novel pathways affected by the drug, such as ribosomal biogenesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound in MCL cells and a general workflow for evaluating its in vitro effects.

Caption: Mechanism of action of this compound in MCL cells.

Caption: General experimental workflow for evaluating this compound.

Caption: this compound-mediated activation of p53 signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel selective inhibitors of nuclear export CRM1 antagonists for therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Measuring Cell Viability in Response to KPT-185 Using an MTS Assay

Introduction

KPT-185 is a potent, selective, and irreversible small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein that transports numerous tumor suppressor proteins (TSPs) and growth-regulatory proteins from the nucleus to the cytoplasm.[1][2] In many cancer cells, CRM1 is overexpressed, leading to the functional inactivation of these TSPs.[1] this compound covalently binds to cysteine 528 (Cys528) in the cargo-binding pocket of CRM1, blocking its function. This inhibition leads to the nuclear accumulation and activation of TSPs like p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

The MTS assay is a robust, colorimetric method used to assess cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the reduction of a tetrazolium compound, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. This reaction produces a soluble formazan product that is quantified by measuring the absorbance at approximately 490-500 nm. The amount of formazan produced is directly proportional to the number of viable cells in the culture. This application note provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cell lines using the MTS assay.

Quantitative Data: In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes reported IC50 values for this compound in various cancer types.

| Cell Line Type | Cancer Type | Reported IC50 (nM) |

| Various Leukemia Lines | Acute Myeloid Leukemia (AML) | 100 - 500 |

| Various NHL Lines | Non-Hodgkin Lymphoma (NHL) | ~25 (median) |

| Various T-ALL Lines | T-cell Acute Lymphoblastic Leukemia | 16 - 395 |

| Z138 | Mantle Cell Lymphoma (MCL) | 18 |

| JVM-2 | Mantle Cell Lymphoma (MCL) | 141 |

| MINO | Mantle Cell Lymphoma (MCL) | 132 |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | 144 |

Experimental Protocols

This section provides a detailed methodology for determining the effect of this compound on cell viability using an MTS assay.

I. Materials and Equipment

-

Reagents:

-

This compound compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Appropriate cancer cell line(s)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

-

Equipment:

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Laminar flow hood

-

Microplate reader capable of measuring absorbance at 490-500 nm

-

Multichannel pipette

-

Standard laboratory glassware and plasticware

-

II. Reagent Preparation

-

This compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. This compound is soluble in DMSO up to 71 mg/mL.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for up to one year or -80°C for up to two years.

-

III. Experimental Workflow Diagram

References

Application Notes and Protocols for KPT-185 Annexin V/PI Apoptosis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-185 is a potent and selective small-molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] In numerous cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of key tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs) by exporting them from the nucleus to the cytoplasm.[1][3] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, effectively blocking this nuclear export.[4] This inhibition leads to the nuclear accumulation and subsequent activation of TSPs such as p53 and FOXO3a, which in turn triggers cell cycle arrest and apoptosis in cancer cells. The induction of apoptosis by this compound can be quantified using the Annexin V/Propidium Iodide (PI) assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using the Annexin V/PI flow cytometry assay.

Mechanism of Action of this compound in Apoptosis Induction

This compound's primary mechanism for inducing apoptosis is through the inhibition of XPO1-mediated nuclear export. This leads to:

-

Nuclear Accumulation of Tumor Suppressor Proteins: By trapping TSPs like p53 in the nucleus, this compound allows them to initiate downstream signaling cascades that promote apoptosis.

-

P53-Dependent Apoptosis: In cells with wild-type p53, nuclear-accumulated p53 can transcriptionally activate pro-apoptotic genes.

-

P53-Independent Apoptosis: this compound can also induce apoptosis in cells with mutant or deficient p53. This is achieved through the nuclear retention of other TSPs, such as FOXO3a, which can also promote the expression of pro-apoptotic genes.

-

Ribosomal Biogenesis Stress: this compound has been shown to impair ribosomal biogenesis, a process partially dependent on CRM1, which can trigger "ribosomal stress" and lead to apoptosis.

Quantitative Data on this compound Induced Apoptosis

The pro-apoptotic effects of this compound have been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from representative studies.

| Cell Line | Cancer Type | p53 Status | This compound Concentration | Incubation Time | % Apoptotic Cells (Annexin V+) | Reference |

| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 150 nM | 72 hours | ~50% | |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 90 nM | 72 hours | ~50% | |

| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 85 nM | 72 hours | ~50% | |

| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 30 nM | 24 hours | Increased Annexin V staining | |

| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 60 nM | 24 hours | Increased Annexin V staining | |

| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 120 nM | 24 hours | Increased Annexin V staining | |

| A2780 | Ovarian Cancer | Not Specified | Not Specified | 24 hours | 13.9% | |

| A2780 | Ovarian Cancer | Not Specified | Not Specified | 48 hours | 49.6% | |

| A2780 | Ovarian Cancer | Not Specified | Not Specified | 72 hours | 60% |

Table 1: Percentage of Apoptotic Cells Following this compound Treatment in Various Cancer Cell Lines. This table illustrates the dose- and time-dependent increase in apoptosis induced by this compound as measured by Annexin V positivity.

| Cell Line | Cancer Type | p53 Status | ED50 for Apoptosis (nM) | Reference |

| Z138 | Mantle Cell Lymphoma | Wild-Type | 62 | |

| MINO | Mantle Cell Lymphoma | Mutant | 67 | |

| Jeko-1 | Mantle Cell Lymphoma | Mutant | 618 | |

| JVM-2 | Mantle Cell Lymphoma | Wild-Type | 910 |

Table 2: Half-Maximal Effective Dose (ED50) of this compound for Apoptosis Induction in Mantle Cell Lymphoma Cell Lines. This table presents the concentration of this compound required to induce apoptosis in 50% of the cell population after 72 hours of treatment.

Experimental Protocols

Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the nucleus. This dual-staining method allows for the differentiation of four cell populations via flow cytometry:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Protocol: this compound Treatment and Annexin V/PI Staining

Materials:

-

This compound

-

Appropriate cancer cell line

-

Complete cell culture medium

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-fluorochrome conjugate (e.g., FITC, PE)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight if applicable.

-

This compound Treatment: Treat cells with various concentrations of this compound (e.g., based on predetermined IC50 values) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Harvesting:

-

Suspension cells: Transfer the cells from each well into individual flow cytometry tubes.

-

Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells) into a flow cytometry tube. Gently wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

-

-

Cell Washing: Centrifuge the cell suspensions at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a new flow cytometry tube.

-

Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of the PI staining solution. The exact volumes may vary depending on the manufacturer's instructions.

-

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations

Caption: this compound inhibits XPO1, leading to nuclear retention of TSPs and apoptosis.

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Caption: Quadrant analysis of Annexin V/PI flow cytometry results.

References

- 1. benchchem.com [benchchem.com]

- 2. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

KPT-185 and Cell Cycle Analysis: A Detailed Protocol for Researchers

Application Notes and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell cycle analysis of cells treated with KPT-185 using flow cytometry. This compound is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1/CRM1), which plays a critical role in transporting over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[1] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, thereby promoting uncontrolled cell proliferation.[1] this compound blocks this aberrant nuclear export, leading to the nuclear accumulation and activation of TSPs, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][2]

The following protocol details the use of propidium iodide (PI) staining and flow cytometry to quantify the effects of this compound on cell cycle distribution.

Quantitative Data Summary

The effect of this compound on cell cycle distribution can vary depending on the cell line, concentration of the compound, and duration of treatment. Below is a summary of reported effects in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Cell Cycle Effect |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 30 and 60 nM | 24 hours | G1 phase arrest (increase from 54% to 81% in G1) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 15 and 30 nM | 24 hours | G1 phase arrest |

| MV4-11 | Acute Myeloid Leukemia | 30, 60, and 120 nM | 24 hours | Arrest at G1 and S phases |

| BxPC-3 | Pancreatic Cancer | 75 and 100 nM | 72 hours | G2/M phase arrest |

| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | 18 - 144 nM | Not Specified | G1 phase accumulation |

| Human Fibrosarcoma (HT1080) | Fibrosarcoma | 13 nM | Not Specified | Reduction in S-phase, increase in G2/M |

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the DNA content of this compound-treated cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

This compound

-

Appropriate cell culture medium and supplements

-

Phosphate Buffered Saline (PBS), cold

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI)/RNase A Staining Solution

-

Flow cytometer

-

12 x 75 mm polystyrene tubes (or similar)

Procedure:

-

Cell Seeding and Treatment:

-

Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration.

-

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium, wash the cells once with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Suspension Cells: Collect the cells directly into a conical tube.

-

Centrifuge the cell suspension at approximately 200-300 x g for 5 minutes. Discard the supernatant.

-

-

Washing:

-

Wash the cell pellet by resuspending in 5 mL of cold PBS and centrifuging at 200 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant. Repeat the wash step at least once.

-

-

Fixation:

-

Thoroughly resuspend the cell pellet in 0.5 mL of cold PBS to ensure a single-cell suspension.

-

While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This step is critical to prevent cell clumping.

-

Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Decant the supernatant carefully, as the pellet may be loose.

-

Wash the cell pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer. If cell clumps are present, filter the sample through a nylon mesh.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound, a selective inhibitor of XPO1/CRM1.

Caption: Experimental workflow for this compound cell cycle analysis by flow cytometry.

References

Application Note: Western Blotting for Monitoring the Effects of KPT-185 Treatment in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction KPT-185 is a potent and selective small-molecule inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), growth regulators, and oncoproteins from the nucleus to the cytoplasm.[2][3] By blocking XPO1, this compound forces the nuclear accumulation and functional activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[1] Western blotting is an essential immunodetection technique used to analyze protein expression and is a fundamental method for confirming the molecular effects of this compound treatment. This application note provides a detailed protocol for performing Western blot analysis on cells treated with this compound to monitor changes in key protein targets.

Mechanism of Action: this compound Signaling Pathway

This compound covalently binds to XPO1, inhibiting its function. This leads to the nuclear retention of various XPO1 cargo proteins, including tumor suppressors like p53 and IκB. The nuclear accumulation of p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest. Concurrently, the nuclear sequestration of IκB prevents the activation of the pro-survival NF-κB pathway. The combined effects of activating tumor suppressor pathways and inhibiting oncogenic signaling culminate in apoptosis, marked by the cleavage of proteins like PARP and Caspase-3.

Caption: this compound inhibits XPO1, causing nuclear accumulation of TSPs and leading to apoptosis.

Experimental Protocols

This protocol outlines the key steps from cell treatment to blot analysis.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment.

-

Drug Treatment:

-

Allow cells to adhere overnight after seeding.

-

Treat cells with the desired concentrations of this compound. Effective concentrations typically range from 20 nM to 1 µM. A vehicle control (e.g., DMSO) must be run in parallel.

-

Incubate for a specified duration, commonly between 4 and 24 hours, to observe changes in protein expression or apoptosis markers.

-

Cell Lysate Preparation

-

Harvesting Cells:

-

Adherent Cells: Place the culture dish on ice and wash the cells twice with ice-cold PBS. Aspirate the PBS completely.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 5 min at 2500 x g), discard the supernatant, and wash the pellet with ice-cold PBS.

-

-

Lysis:

-

Add ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with freshly added protease and phosphatase inhibitors. A common volume is 1 mL of buffer per 10^7 cells.

-

For adherent cells, use a cell scraper to collect the cells in the lysis buffer.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Homogenization:

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Sonicate the lysate briefly on ice to shear DNA and increase protein yield.

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your whole-cell lysate.

Protein Concentration Measurement

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA Protein Assay.

-

Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample. A typical loading amount is 10-50 µg per lane.

Sample Preparation for SDS-PAGE

-

To the calculated volume of lysate, add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X).

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge the samples briefly before loading them onto the gel.

SDS-PAGE and Protein Transfer

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein(s) (e.g., 7.5-10% for the ~123 kDa XPO1 protein). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A typical transfer is run for 1-2 hours at 100 V.

Immunoblotting

-

Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody ( diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

Detection

-

Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

Data Presentation

Table 1: Reagent and Buffer Compositions

| Buffer/Reagent | Components |

| RIPA Lysis Buffer | 25mM Tris-HCl (pH 7.5), 150mM NaCl, 1% NP-40, 1mM EDTA (pH 8.0) |

| Inhibitors (Freshly Added) | 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibitor Cocktail |

| 4X Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 10% β-mercaptoethanol |

| Tris-Glycine Running Buffer | 25 mM Tris, 192 mM Glycine, 0.1% SDS |